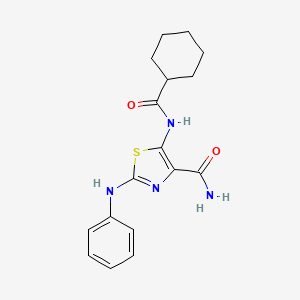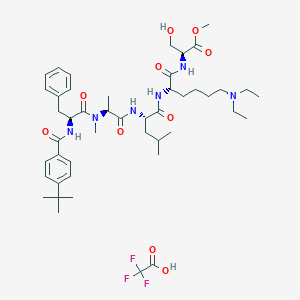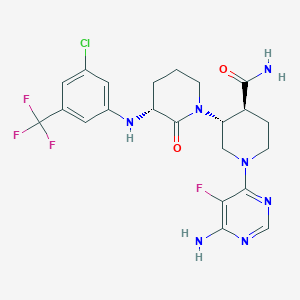
Vecabrutinib
Übersicht
Beschreibung
Vecabrutinib is a selective, reversible, noncovalent Bruton’s tyrosine kinase (BTK) inhibitor with potent in vitro inhibitory activity against both wild type and C481S-mutated BTK . It has been under investigation for the treatment of chronic lymphocytic leukemia (CLL) .
Molecular Structure Analysis
This compound’s molecular formula is C22H24ClF4N7O2 . The specific molecular structure can be found in databases like PubChem .
Chemical Reactions Analysis
This compound shows activity against both wild-type and C481S-mutated BTK . Unlike ibrutinib and other covalent BTK inhibitors, this compound showed retention of the inhibitory effect on C481S BTK mutants in vitro .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 529.9 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .
Wissenschaftliche Forschungsanwendungen
Efficacy in B-Cell Malignancies : A study by Allan et al. (2019) demonstrated that Vecabrutinib is effective in treating patients with relapsed/refractory advanced B-cell malignancies. The study observed clinical activity and an acceptable safety profile in patients treated with this compound, especially in those with BTK C481S mutations (Allan et al., 2019).
Use in Treatment-Resistant Cases : this compound has shown potential in cases where patients have developed resistance to covalent BTK inhibitors. It retains its inhibitory effect on the mutated BTK, a common cause of resistance in CLL patients treated with ibrutinib (Jebaraj et al., 2018).
Preclinical Efficacy in CLL Models : In preclinical CLL adoptive transfer models, this compound effectively reduced tumor burden and improved survival. It also demonstrated impacts on T-cell microenvironments, particularly reducing the number of regulatory T cells, which may play a role in tumor immune evasion (Jebaraj et al., 2021).
Role Beyond Ibrutinib in CLL : this compound is part of a group of BTK inhibitors that are being considered for use in CLL, especially in cases where patients have developed resistance to first-generation BTK inhibitors like ibrutinib (Bond & Woyach, 2019).
This compound and Chimeric Antigen Receptor T Cells : Another study showed that this compound could modulate the safety and efficacy of chimeric antigen receptor T cells, enhancing their antitumor efficacy and potentially reducing associated toxicities (Adada et al., 2021).
Potential in Treating Complications Post Hematopoietic Stem Cell Transplant : this compound showed efficacy in treating sclerodermatous graft-versus-host disease in a murine model, indicating its potential in managing complications post allogeneic hematopoietic stem cell transplant (Maharaj et al., 2021).
Wirkmechanismus
Target of Action
Vecabrutinib primarily targets Bruton’s Tyrosine Kinase (BTK) and IL-2-inducible T-cell Kinase (ITK) . BTK is a key component of B-cell receptor (BCR) signaling, which promotes the survival and proliferation of malignant B cells . ITK plays a role in modulating the tumor microenvironment .
Mode of Action
This compound binds non-covalently in the ATP binding pocket of BTK . This allows this compound to retain its inhibitory effect on both wild-type and C481S-mutated BTK .
Biochemical Pathways
This compound affects the BCR signaling pathway. The binding of antigens to the B cell receptor leads to the phosphorylation of the intracellular immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This initiates SYK activation, which then results in BTK activation and subsequent PLCG2 activation. This signal cascade ultimately leads to the activation of NF-κB and MAPK/ERK pathways, contributing to the survival and proliferation of CLL cells .
Pharmacokinetics
It is known that this compound is administered orally and has shown significant decreases in btk phosphorylation as early as 1 hour post-first dose .
Result of Action
This compound treatment leads to a decrease in CD8+ effector and memory T-cell populations, whereas the naive populations are increased . It also significantly reduces the frequency of regulatory CD4+ T cells in vivo . Unlike ibrutinib, this compound treatment shows minimal adverse impact on the activation and proliferation of isolated T cells .
Action Environment
The efficacy of this compound can be influenced by the tumor microenvironment. The off-target inhibition of ITK by ibrutinib may play a role in modulating the tumor microenvironment, potentially enhancing the treatment benefit . .
Biochemische Analyse
Biochemical Properties
Vecabrutinib plays a crucial role in biochemical reactions by inhibiting BTK and ITK. It interacts with the ATP binding pocket of BTK, preventing the phosphorylation of downstream targets such as phospholipase C gamma 2 (PLCγ2). This inhibition disrupts B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. This compound also inhibits ITK, which is involved in T-cell receptor (TCR) signaling, thereby modulating the immune response .
Cellular Effects
This compound affects various types of cells and cellular processes. In B-cells, it inhibits BCR signaling, leading to reduced cell proliferation and survival. In T-cells, this compound modulates TCR signaling, affecting T-cell activation and proliferation. This dual inhibition results in favorable immunomodulation, reducing the frequency of regulatory T cells and enhancing the anti-tumor immune response .
Molecular Mechanism
At the molecular level, this compound binds noncovalently to the ATP binding pocket of BTK, inhibiting its kinase activity. This binding is not dependent on the C481 residue of BTK, which is the site of mutation that confers resistance to covalent inhibitors like ibrutinib. This compound also inhibits ITK by binding to its ATP binding pocket, thereby preventing TCR signaling. These interactions result in the inhibition of downstream signaling pathways, leading to reduced cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and sustained inhibitory effects over time. Studies have demonstrated that this compound retains its inhibitory activity against BTK and ITK in vitro, even in the presence of mutations that confer resistance to covalent inhibitors. Long-term treatment with this compound has been associated with favorable immunomodulatory effects and reduced tumor burden in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses of this compound have been shown to inhibit BTK and ITK effectively, while higher doses may result in increased toxicity. Studies have identified an optimal dosage range that maximizes therapeutic efficacy while minimizing adverse effects. Toxic effects at high doses include hematological toxicity and gastrointestinal disturbances .
Metabolic Pathways
This compound is metabolized primarily via the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. This metabolic pathway results in the formation of various metabolites, some of which retain inhibitory activity against BTK and ITK. The metabolism of this compound can be influenced by co-administration with other drugs that affect CYP3A4 activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues. The distribution of this compound is also affected by its binding affinity to plasma proteins .
Subcellular Localization
This compound localizes primarily in the cytoplasm, where it exerts its inhibitory effects on BTK and ITK. It does not require specific targeting signals or post-translational modifications for its activity. The subcellular localization of this compound is consistent with its role in inhibiting cytoplasmic kinases involved in BCR and TCR signaling .
Eigenschaften
IUPAC Name |
(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRJMOBVVGXEJ-XHSDSOJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1510829-06-7 | |
| Record name | Vecabrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vecabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VECABRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine](/img/structure/B611569.png)
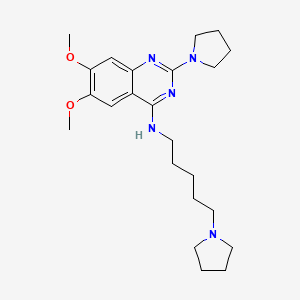
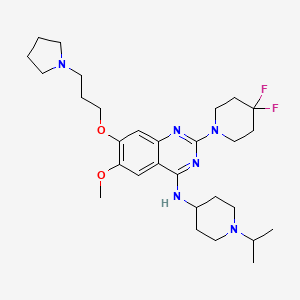

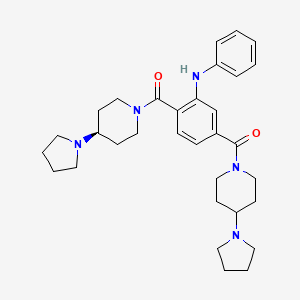

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B611576.png)
![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)
![(7s)-7-Amino-N-[(4-Fluorophenyl)methyl]-8-Oxo-2,9,16,18,21-Pentaazabicyclo[15.3.1]henicosa-1(21),17,19-Triene-20-Carboxamide](/img/structure/B611580.png)
